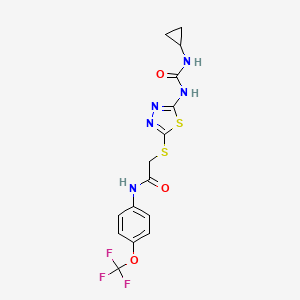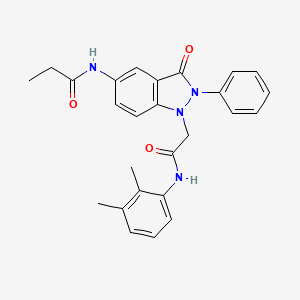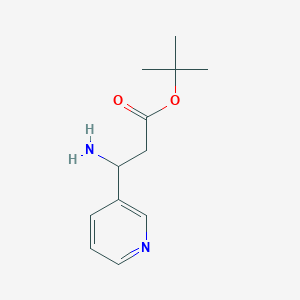
2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound often studied for its diverse reactivity and potential applications in various scientific fields. Its molecular structure includes a thiadiazole ring, a urea derivative, and a trifluoromethoxyphenyl group, making it a compound of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps starting from readily available precursors. The key steps include the formation of the 1,3,4-thiadiazole ring, the introduction of the urea moiety, and the coupling with the trifluoromethoxyphenyl acetamide. Typical reagents include thiosemicarbazide, cyclopropyl isocyanate, and 4-(trifluoromethoxy)phenyl acetic acid. The reaction conditions often require controlled temperature environments, anhydrous solvents, and catalysts such as triethylamine or N,N'-carbonyldiimidazole (CDI).
Industrial Production Methods: : On an industrial scale, the synthesis may be optimized for cost and yield efficiency. This might involve continuous flow reactors to ensure consistent reaction conditions and minimize by-products, along with the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various reactions including:
Oxidation: : Oxidative cleavage of the thiadiazole ring or the oxidation of the cyclopropyl moiety.
Reduction: : Reduction of the urea group to amines.
Substitution: : Nucleophilic substitutions on the thiadiazole ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: : Common oxidants include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Common reagents include lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Common nucleophiles include halides (Cl-, Br-) or organometallic reagents like Grignard reagents.
Major Products: : Depending on the reaction, products can range from thiadiazole derivatives to amine-substituted analogs. Oxidation might yield sulfoxides or sulfones, while reduction leads to more simplified amine structures.
Scientific Research Applications
Chemistry: : Used as a building block for more complex organic molecules.
Biology: : Its unique structure allows it to interact with biological macromolecules, potentially leading to new drug discoveries.
Medicine: : Studied for its pharmacological properties, possibly acting as an enzyme inhibitor or receptor modulator.
Industry: : Utilized in the synthesis of advanced materials due to its stable aromatic structure and functional groups.
Mechanism of Action
The compound exerts its effects through a variety of molecular interactions. For instance:
Molecular Targets: : It may target specific enzymes, acting as an inhibitor by binding to the active site.
Pathways Involved: : It could disrupt metabolic pathways or signaling cascades by modulating enzyme activity or receptor interactions.
Comparison with Similar Compounds
Compared to other similar compounds, 2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide stands out due to its specific functional groups that confer unique reactivity and biological activity. Similar compounds include:
1,3,4-Thiadiazole derivatives: : Known for their broad biological activity.
Urea derivatives: : Common in medicinal chemistry for their enzyme-inhibiting properties.
Trifluoromethoxyphenyl compounds: : Often explored for their high chemical stability and biological activity.
This compound’s distinct combination of these elements makes it a versatile candidate for further research and application.
Properties
IUPAC Name |
2-[[5-(cyclopropylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O3S2/c16-15(17,18)26-10-5-3-8(4-6-10)19-11(24)7-27-14-23-22-13(28-14)21-12(25)20-9-1-2-9/h3-6,9H,1-2,7H2,(H,19,24)(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXOZWVQHXCZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3Z)-3-{[(4-tert-butylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2791466.png)
![5-{[(5-Chloropyridin-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2791467.png)
![N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]propanamide](/img/structure/B2791469.png)
![N'-[(1E)-(2-bromophenyl)methylidene]-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2791471.png)
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2791472.png)

![(2E)-3-{5-bromo-2-[(ethoxycarbonyl)ethoxy]phenyl}prop-2-enoic acid](/img/structure/B2791476.png)
![1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one](/img/structure/B2791477.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2791479.png)



![2-phenoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide](/img/structure/B2791486.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
